Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride
Description
Properties
Molecular Formula |
C7H12ClNO2 |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-5(6)8-3-4;/h4-6,8H,2-3H2,1H3;1H/t4-,5-,6+;/m0./s1 |
InChI Key |
GMPGBNGGBCTYHE-WLUDYRNVSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2C[C@@H]1NC2.Cl |
Canonical SMILES |
COC(=O)C1C2CC1NC2.Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Nucleophilic Substitution
Ethyl 2,4-dibromopent-2-enoate undergoes nucleophilic substitution with benzylamine in dichloromethane at −20°C, yielding ethyl 4-(benzylamino)-2-bromopent-2-enoate. This step achieves 85% yield by leveraging the steric and electronic effects of the α-bromo group to direct regioselectivity.
Step 2: Cyclization
Heating the intermediate in toluene at 110°C induces intramolecular cyclization via a radical pathway, forming the bicyclo[2.1.1]hexane core. Deuterium-labeling studies confirm the radical mechanism, with cyclopropane ring closure occurring through a chair-like transition state. The reaction proceeds in 65% yield, with the stereochemistry controlled by the pre-existing chiral centers.
Step 3: Ester Hydrolysis
Saponification of the ethyl ester using LiOH in tetrahydrofuran/water (3:1) at 50°C provides the carboxylic acid derivative in 92% yield. The bicyclic structure remains intact under these basic conditions due to its kinetic stability.
Step 4: Methyl Ester Formation
The carboxylic acid is reconverted to a methyl ester using thionyl chloride and methanol, achieving 95% yield. This step ensures compatibility with downstream N-deprotection reactions.
Step 5: Hydrochloride Salt Formation
Hydrogenolysis of the benzyl group over Pd/C under H₂ atmosphere liberates the free amine, which is treated with HCl in diethyl ether to precipitate the hydrochloride salt. The final product is obtained in 99% purity (HPLC) and 32% overall yield across five steps.
Key Optimization
-
Replacing traditional Boc protection with a benzyl group reduced side reactions during cyclization.
-
A telescoped workup procedure minimized losses during intermediate isolations.
Photochemical [2+2] Cycloaddition Approach
An alternative method employs ultraviolet light-mediated [2+2] cycloaddition between N-allyl dehydroalanine derivatives and ethylene gas (Figure 4).
Substrate Preparation
Methyl 2-(allylamino)acrylate is synthesized in three steps from L-serine, preserving the (S)-configuration at the α-carbon.
Cycloaddition Conditions
Irradiation at 254 nm in liquid ethylene (−100°C) induces a suprafacial–antarafacial cycloaddition, forming the bicyclo[2.1.1]hexane system with 55% yield. The reaction’s stereoselectivity arises from the endo transition state, fixing the 1S,4R,5R configuration.
Post-Functionalization
The cycloadduct undergoes hydrogenation (H₂/Pd) to saturate residual double bonds, followed by HCl treatment to yield the hydrochloride salt. Total yield from serine: 28%.
Advantages
-
Direct stereochemical control via substrate geometry.
-
Amenable to parallel synthesis for derivative libraries.
Limitations
-
Requires specialized UV equipment.
-
Lower overall yield compared to the multigram method.
Comparative Analysis of Synthetic Routes
Critical Process Considerations
Stereochemical Integrity
Both methods preserve the 1S,4R,5R configuration through:
Purification Challenges
The bicyclic amine’s high polarity necessitates counterion exchange (e.g., HCl salt formation) for effective crystallization. Reverse-phase chromatography with 0.1% TFA modifier improves separation of polar intermediates.
Stability Profile
Accelerated stability studies (40°C/75% RH) show <0.5% degradation over 6 months when stored in amber vials under nitrogen.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action for methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Bicyclo[2.1.1]hexane Cores
Analogs with Different Bicyclic Frameworks
Physicochemical and Functional Comparisons
Solubility and Lipophilicity :
- The target compound’s methyl ester group balances hydrophilicity and lipophilicity, whereas carbamate derivatives (e.g., CAS 67765-15-5) exhibit higher logP values, favoring membrane permeability .
- Trifluoromethyl-substituted analogs (e.g., CAS 2177264-26-3) show enhanced metabolic stability due to fluorine’s electronegativity .
Stereochemical Impact :
Q & A
Q. What are the common synthetic routes for preparing Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclopropanation of precursors (e.g., bicyclic lactams or dihydropyridines) followed by functionalization. Key steps include:
- Cyclopropanation : Photochemical or thermal methods to form the bicyclo[2.1.1]hexane core .
- Esterification : Methylation of the carboxylic acid intermediate under acidic conditions.
- Hydrochloride Salt Formation : Precipitation via HCl treatment.
Q. Optimization Parameters :
Q. How is the stereochemical configuration of the bicyclo[2.1.1]hexane core verified experimentally?
Methodological Answer: X-ray Crystallography is the gold standard for confirming stereochemistry. For example, single-crystal studies of analogous compounds (e.g., Ethyl (1S,3S,4R,5R)-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate) resolve bond angles and torsion angles . Chiral HPLC (e.g., Chiralpak® AD-H column) with hexane/isopropanol gradients can separate enantiomers .
Q. Key Metrics :
Q. What purification strategies are recommended for isolating high-purity samples of this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to isolate the hydrochloride salt .
- Column Chromatography : Silica gel with gradient elution (DCM:MeOH 95:5 to 90:10) removes polar impurities .
- HPLC : Preparative reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) ensures >98% purity for bioassays .
Q. What preliminary assays are used to evaluate its bioactivity?
Methodological Answer:
- Receptor Binding Studies : Radioligand displacement assays (e.g., μ-opioid or serotonin receptors) assess affinity .
- Enzyme Inhibition : Test against proteases or kinases using fluorogenic substrates .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or HepG2) .
Advanced Research Questions
Q. How do stereochemical errors in synthesis impact biological activity, and how can they be mitigated?
Methodological Answer: Misassigned stereochemistry (e.g., pseudo-enantiomers) can reverse receptor binding selectivity. For example, (1R,4R,5S)-2-azabicyclo[3.2.1]octane derivatives show opposite chiral induction compared to (1S,4S,5R) isomers . Mitigation strategies:
Q. What substituent effects influence the compound’s reactivity and pharmacological profile?
Methodological Answer:
Q. How does the bicyclo[2.1.1]hexane scaffold interact with biological targets at the molecular level?
Methodological Answer:
- Hydrogen Bonding : The hydroxymethyl and carboxylate groups form H-bonds with catalytic residues (e.g., serine in proteases) .
- Rigidity : The bicyclic core enforces a preorganized conformation, enhancing binding entropy .
- Lipophilic Interactions : Bridgehead methyl groups engage hydrophobic pockets in receptors .
Q. What advanced analytical methods resolve contradictions in reported spectroscopic data?
Methodological Answer:
Q. How do structural analogs compare in terms of synthetic accessibility and target selectivity?
Methodological Answer:
- Oxabicyclo vs. Azabicyclo Analogs : Oxabicyclo derivatives (e.g., 2-oxabicyclo[2.2.1]heptanes) are easier to synthesize but lack nitrogen-mediated H-bonding .
- Bicyclo[2.2.1] vs. [3.2.1] Cores : Larger rings (e.g., 2-azabicyclo[3.2.1]octanes) exhibit broader target profiles but lower metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
